molecular formula C22H23N3O5 B2616610 N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide CAS No. 899739-89-0

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide

Cat. No. B2616610
CAS RN: 899739-89-0
M. Wt: 409.442
InChI Key: IHLWGDWPVBIALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide, commonly known as BTTP, is a pyridazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of BTTP involves the inhibition of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock proteins. BTTP also induces apoptosis and cell cycle arrest by activating the p53 pathway. In addition, BTTP has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Biochemical and Physiological Effects
BTTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the induction of apoptosis and cell cycle arrest. In addition, BTTP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BTTP in lab experiments is its relatively low toxicity compared to other compounds. However, BTTP has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, BTTP may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of BTTP. One direction is the development of more efficient synthesis methods to increase the yield of BTTP. Another direction is the investigation of the potential therapeutic effects of BTTP in various diseases, including cancer and neurodegenerative diseases. Furthermore, the identification of the specific targets of BTTP and the elucidation of its mechanism of action may provide insights into the development of new drugs.

Synthesis Methods

BTTP can be synthesized using different methods, including the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid, followed by the reaction with benzyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid, followed by the reaction with benzyl chloride in the presence of potassium carbonate. The yield of BTTP using these methods ranges from 50% to 75%.

Scientific Research Applications

BTTP has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, BTTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, BTTP has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In drug development, BTTP has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-18-11-16(12-19(29-2)22(18)30-3)17-9-10-21(27)25(24-17)14-20(26)23-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLWGDWPVBIALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide

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